4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
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Overview
Description
4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a dihydrofuro[2,3-b]pyridine core, and cyano and amino functional groups
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s known that compounds interacting with nicotinic receptors can influence the flow of ions across the cell membrane, thereby affecting neuronal signaling .
Biochemical Pathways
Compounds that interact with nicotinic receptors can influence various neurological pathways, potentially impacting cognitive function, memory, and other neurological processes .
Result of Action
Similar compounds have shown promise for the treatment of alzheimer’s disease , suggesting potential neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile typically involves multiple steps, starting with the construction of the dihydrofuro[2,3-b]pyridine core. One common approach is the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride. This method allows for the diastereoselective formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and make it more cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of different substituted products.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile may be used to study biological processes and interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets can lead to the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine derivatives
Other phenyl-substituted pyridine compounds
Uniqueness: 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4,6-diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-6-9-12(16)11-10(8-4-2-1-3-5-8)7-19-14(11)18-13(9)17/h1-5,10H,7H2,(H4,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWEQONAMAMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=C(C(=C2N)C#N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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